N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-15(2)24-21(28)20(27)23-14-18(19-4-3-13-29-19)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGYBHYWYXDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This article reviews the biological activity of FPEPO, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
FPEPO features a piperazine ring substituted with a fluorophenyl group, a furan ring, and an isopropyloxalamide moiety. The molecular formula is with a molecular weight of 440.5 g/mol. The presence of the fluorine atom is noteworthy as it can enhance the compound's pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O4 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 877632-50-3 |
Synthesis
The synthesis of FPEPO involves several key steps:
- Formation of the Piperazine Ring : The initial reaction involves the condensation of 4-fluoroaniline with piperazine.
- Attachment of the Furan Group : Alkylation with furan-2-yl ethyl halide under reflux conditions.
- Formation of the Isopropyloxalamide Moiety : This final step involves attaching the isopropyl group to form the oxalamide structure.
These synthetic routes are optimized for high yield and purity, utilizing various reaction conditions to achieve the desired product.
FPEPO's biological activity is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, compounds featuring piperazine derivatives have been shown to exhibit significant central nervous system (CNS) activity, making them potential candidates for treating neurological disorders.
- Tyrosinase Inhibition : Research indicates that derivatives containing the 4-fluorobenzylpiperazine moiety exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, one study reported an IC50 value of 0.18 μM for a related compound, indicating potent inhibitory effects compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
- Neuroprotective Effects : The structural characteristics of FPEPO suggest potential neuroprotective properties. Studies on similar compounds have indicated that they may exert anti-inflammatory and analgesic effects, which are crucial in managing neurodegenerative diseases.
- Adenosine A2A Receptor Antagonism : Preliminary investigations suggest that FPEPO may act as an antagonist at the adenosine A2A receptor, which is implicated in various CNS disorders .
Case Studies
Several studies have explored the biological implications of compounds related to FPEPO:
- Study on Antimelanogenic Effects : A study evaluated compounds with similar structural features for their antimelanogenic effects on B16F10 melanoma cells, showing that they could inhibit melanin synthesis without cytotoxicity . This highlights their therapeutic potential in treating hyperpigmentation disorders.
- Neuropharmacological Applications : Research has indicated that derivatives with piperazine rings can modulate neurotransmitter systems, suggesting applications in treating anxiety and depression . The unique electronic properties imparted by the fluorophenyl group may enhance binding affinity to relevant receptors.
Vorbereitungsmethoden
Preparation of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. In a typical protocol:
Synthesis of 2-(Furan-2-yl)ethylamine
This intermediate is prepared through a two-step sequence:
Oxalamide Precursor Activation
Diethyl oxalate reacts with isopropylamine in anhydrous THF at 0°C to form N-isopropyloxalamic acid, which is subsequently activated using thionyl chloride (SOCl₂) to generate the acyl chloride derivative.
Coupling Reactions and Final Assembly
Amide Bond Formation
The critical coupling step merges the piperazine-furan ethylamine intermediate with the oxalamide precursor:
| Parameter | Condition |
|---|---|
| Solvent | Dry dichloromethane (DCM) |
| Coupling Agent | DCC (1.2 equiv) / HOBt (1.1 equiv) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12–16 hours |
| Yield (Crude) | 60–75% |
The reaction proceeds via in situ generation of the active ester, minimizing racemization.
Purification and Isolation
Crude product is purified via:
- Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7 → 1:1 gradient)
- Recrystallization : Ethanol/water (9:1) at −20°C yields crystalline product (85–90% recovery).
Optimization Challenges and Solutions
Steric Hindrance Mitigation
Bulky substituents at the oxalamide nitrogen impede coupling efficiency. Strategies include:
Oxidative Degradation
The furan ring is prone to oxidation during purification. Solutions:
- Inert Atmosphere : Schlenk line techniques during chromatography.
- Antioxidant Additives : 0.1% w/w BHT in eluent.
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Basic Research Focus
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the piperazine and furan groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine CH2 groups (δ 2.5–3.5 ppm) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS validates molecular weight (expected [M+H]+ ~472.5 g/mol) and purity (>98%) .
- X-ray Crystallography: Resolves spatial arrangement of the fluorophenyl and isopropyl groups, critical for target binding .
How can researchers resolve contradictions in reported biological activity data across different studies?
Advanced Research Focus
Discrepancies in IC50 values or target selectivity may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., fluorescence vs. radiometric assays) .
- Structural Analog Interference: Impurities from incomplete purification (e.g., residual DCC) may modulate off-target effects .
- Resolution Strategy:
- Use orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .
- Compare activity against structurally defined analogs (e.g., 4-methylpiperazine vs. 4-phenylpiperazine derivatives) to isolate pharmacophore contributions .
What in silico strategies are recommended for predicting the compound’s target interactions and binding modes?
Q. Advanced Research Focus
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with dopamine D2/D3 receptors (common targets for piperazine derivatives). Prioritize poses with hydrogen bonds to the fluorophenyl group and hydrophobic contacts with the isopropyl moiety .
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulations (50–100 ns) assess stability of the oxalamide linker in aqueous vs. membrane-bound environments .
- QSAR Models: Train models on piperazine-oxalamide datasets to predict logP (<3.5) and polar surface area (>90 Ų) for blood-brain barrier permeability .
How should researchers design experiments to establish structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Substitution Analysis:
- Piperazine Ring: Replace 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl to evaluate halogen vs. electron-donating effects on receptor affinity .
- Oxalamide Linker: Introduce methyl or cyclopropyl groups to test steric effects on conformational flexibility .
- Biological Testing:
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Process Optimization:
- Replace DCC with water-soluble carbodiimides (e.g., EDCI) to simplify purification .
- Use flow chemistry for controlled addition of reagents, reducing exothermic side reactions .
- Quality Control:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
